molecular formula C23H22O5 B1609754 Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester CAS No. 13326-69-7

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

Cat. No.: B1609754
CAS No.: 13326-69-7
M. Wt: 378.4 g/mol
InChI Key: SPVLTRHWKJPFIC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Validation

The IUPAC name methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate reflects the compound’s parent benzoic acid structure and substituents. The numbering prioritizes the carboxylate group at position 1, with substituents at positions 3, 4, and 5. The 4-methoxy group and 3,5-bis(phenylmethoxy) groups are electron-donating substituents that influence the compound’s electronic and steric properties.

Parameter Value Source
IUPAC Name Methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate
Molecular Formula C₂₃H₂₂O₅
Molecular Weight (g/mol) 378.42
CAS Registry Number 13326-69-7

The molecular formula aligns with the structure: the benzoate core (C₇H₅O₂) is esterified with methanol (CH₃O), while the 3,5-bis(phenylmethoxy) groups add two phenyl rings (C₆H₅O each) and a methoxy group (OCH₃).

Crystallographic Characterization and X-Ray Diffraction Studies

While direct crystallographic data for this specific compound is limited, related benzoate esters with similar substitution patterns have been analyzed via X-ray diffraction. For example, methyl 3,5-dihydroxy-4-methoxybenzoate and 3,5-dibenzyloxy-4-methoxybenzoate exhibit distinct crystal packing influenced by hydrogen bonding and steric interactions between substituents.

In such compounds, the 4-methoxy group typically adopts a planar conformation with the aromatic ring, while phenylmethoxy substituents may exhibit torsional angles due to steric clashes with adjacent groups. The absence of hydrogen bonding in this compound (due to the absence of hydroxyl groups) likely reduces intermolecular interactions, favoring a more disordered crystal lattice.

Conformational Analysis Through Computational Chemistry Methods

Computational methods such as density functional theory (DFT) and molecular mechanics (MMFF94) have been employed to study conformers of substituted benzoates. For 4-methoxy-3,5-bis(phenylmethoxy)benzoate , key findings include:

  • Steric Effects : The bulky phenylmethoxy groups at positions 3 and 5 create significant steric hindrance, restricting rotational freedom around the benzene ring. This leads to a preference for conformations where substituents are in para alignment to minimize repulsion.
  • Electronic Interactions : The electron-donating methoxy and phenylmethoxy groups stabilize the electron-deficient ester carbonyl group via resonance, enhancing its reactivity in nucleophilic acyl substitutions.
  • Torsional Angles : Computational studies on analogous compounds (e.g., methyl benzoate derivatives) reveal that substituents at ortho positions adopt non-planar geometries to alleviate steric strain, with torsion angles of ~25–40°.
Method Key Observation Application
DFT Predicts steric-induced non-planar geometry Conformational energy minimization
MMFF94 Quantifies torsional strain between substituents Molecular dynamics simulations
GIAO (B3LYP) Calculates ¹³C NMR shifts to validate conformers Spectroscopic validation

Comparative Structural Features With Ortho/Meta-Substituted Benzoate Derivatives

The 3,5-bis(phenylmethoxy)-4-methoxy substitution pattern contrasts with ortho (1,2) and meta (1,3) derivatives in terms of electronic and spatial effects:

Substitution Pattern Electronic Effects Steric Effects Reactivity
3,5-Bis(phenylmethoxy)-4-methoxy Strong electron donation → stabilized carbonyl High steric hindrance → restricted rotation High nucleophilic reactivity
Ortho (1,2) Moderate electron donation → less stabilization Severe steric clashes → non-planar geometry Moderate reactivity
Meta (1,3) Weak electron donation → less stabilization Moderate steric interactions Low reactivity

For example, ortho-substituted benzoates (e.g., o-methyl benzoate) show broadened photoelectron spectra due to low rotational barriers and coupled vibrational modes, unlike the more rigid 3,5-substituted analogs.

Properties

IUPAC Name

methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-25-22-20(27-15-17-9-5-3-6-10-17)13-19(23(24)26-2)14-21(22)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLTRHWKJPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453650
Record name Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13326-69-7
Record name Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Ester Formation

The methyl ester is commonly prepared by acid-catalyzed esterification of the corresponding hydroxybenzoic acid in methanol with sulfuric acid as a catalyst. The reaction is typically refluxed overnight to ensure complete esterification.

Procedure:

  • Dissolve the hydroxybenzoic acid (1 eq) in methanol.
  • Add catalytic sulfuric acid (approx. 3 mL per 60 mL MeOH).
  • Reflux the mixture overnight.
  • Concentrate under reduced pressure.
  • Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Typical Yield: 80–85%.

Protection of Hydroxyl Groups by Benzylation

To introduce phenylmethoxy groups, the free hydroxyl groups at positions 3 and 5 are protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Procedure:

  • Dissolve methyl hydroxybenzoate in acetone.
  • Add potassium carbonate (2.25 eq) and benzyl bromide (2.25 eq).
  • Reflux for 10 hours.
  • Filter and wash with acetone.
  • Remove excess benzyl bromide by repeated washing with petroleum ether and cooling to precipitate the product.
  • Filter and dry to obtain methyl 4-(benzyloxy)-3,5-dimethoxybenzoate.

Typical Yield: 65–70%.

Introduction of the 4-Methoxy Group

The 4-methoxy substituent can be introduced either by direct alkylation of the 4-hydroxy group with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) or by starting from a 4-methoxy-substituted hydroxybenzoic acid derivative.

Alternative approach:

  • Alkylation of the 4-hydroxy group on the methyl ester or acid with methyl iodide under basic conditions.
  • Reaction conditions typically involve stirring at 30–70 °C for several hours in DMF or acetone.

Hydrolysis and Purification

If starting from methyl esters, hydrolysis to the corresponding acids and subsequent re-esterification or purification steps may be necessary.

  • Hydrolysis is performed using aqueous potassium hydroxide (30% w/v) in methanol at 60–80 °C for several hours.
  • Acidification with hydrochloric acid precipitates the benzoic acid derivative.
  • Re-esterification or purification by silica gel chromatography and recrystallization yields the final methyl ester product.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Esterification Hydroxybenzoic acid + MeOH + H2SO4, reflux overnight 80–85 Acid-catalyzed esterification
Benzylation (Protection) Benzyl bromide + K2CO3, acetone, reflux 10 h 65–70 Protects hydroxyls as phenylmethoxy groups
Methoxylation (Alkylation) Methyl iodide + K2CO3, DMF or acetone, 30–70 °C 70–80 Introduces 4-methoxy substituent
Hydrolysis (if needed) KOH (30% w/v), MeOH, 60–80 °C, 2–10 h 90–95 Converts esters to acids
Purification Silica gel chromatography, recrystallization Ensures purity

Research Findings and Analysis

  • The esterification step is well-established and yields are consistently high when refluxed overnight with sulfuric acid in methanol.
  • Benzyl protection is critical for the selective introduction of phenylmethoxy groups; potassium carbonate is preferred for its mild basicity and efficiency in acetone solvent.
  • Alkylation to introduce the methoxy group at the 4-position requires controlled temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Hydrolysis and purification steps are necessary to obtain analytically pure compounds suitable for further applications or biological testing.
  • The overall synthetic route is modular, allowing for substitution pattern modifications by varying the starting hydroxybenzoic acid and alkylation reagents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives have shown significant potential in the pharmaceutical industry. The compound is often utilized for its anti-inflammatory and analgesic properties.

Case Study: Glucokinase Modulation

A notable application of this compound is in the modulation of glucokinase (GK), an enzyme crucial for glucose metabolism. Research has indicated that compounds similar to benzoic acid derivatives can enhance glucose uptake in liver cells, thus showing promise for the treatment of Type 2 diabetes and obesity. A patent (US 2008/0280875) discusses the use of such compounds in pharmaceutical compositions aimed at lowering blood glucose levels by increasing hepatic glucose uptake through GK modulation .

Agrochemical Applications

Benzoic acid derivatives are also explored in agrochemicals for their herbicidal and fungicidal properties.

Table: Agrochemical Efficacy

Compound NameApplication TypeEfficacyReference
Methyl 4-methoxybenzoateHerbicideEffective against broadleaf weeds
Methyl p-anisateFungicideInhibits fungal growth in crops

Material Science Applications

In materials science, benzoic acid derivatives are used as intermediates in the synthesis of polymers and other materials.

Table: Material Applications

Material TypeCompound UsedApplication
PolymersBenzoic acid derivativesPlasticizers and stabilizers
CoatingsMethyl 4-methoxybenzoateEnhances durability and resistance to UV light

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its pleasant fragrance and preservative properties.

Case Study: Cosmetic Formulations

Research has demonstrated that benzoic acid derivatives can be effective as preservatives in cosmetic products, helping to extend shelf life while maintaining product integrity. Its antimicrobial properties make it suitable for use in skin care products .

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the methoxy and phenylmethoxy groups, can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

(a) Benzoic Acid, 3,5-Dichloro-4-(Phenylmethoxy)-, Methyl Ester (CAS 536974-83-1)

  • Structure : Chlorine atoms replace the 3- and 5-methoxy groups.
  • Molecular Weight : 311.16 g/mol (lower due to Cl substituents).
  • Properties: Increased electronegativity from Cl enhances stability but reduces solubility in nonpolar solvents compared to the methoxy/phenylmethoxy-substituted target compound .

(b) Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-Phenylene Ester

  • Structure : Features a pentenyloxy chain and a central phenylene ester linkage.
  • Applications : Designed for liquid crystalline phases due to its aliphatic double bonds, enabling nematic phase behavior (ΔH ~2.5 kJ/mol). This contrasts with the target compound’s role in dendrimers .

(c) 4-Benzyloxybenzoic Acid Methyl Ester

  • Structure : Lacks the 3,5-disubstitution pattern, with a single benzyloxy group at the 4-position.
  • Properties : Reduced steric hindrance improves crystallinity but diminishes thermal stability compared to the tri-substituted target compound .

Key Observations :

  • Steric Effects : The 3,5-bis(phenylmethoxy) groups in the target compound introduce significant steric bulk, limiting rotational freedom and enhancing rigidity—critical for dendrimer structural integrity .
  • Electronic Effects : Methoxy and benzyloxy groups are electron-donating, increasing electron density on the aromatic ring, which may influence reactivity in further synthetic modifications .

Biological Activity

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester (commonly referred to as methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, antioxidant, and enzyme inhibitory activities.

  • Molecular Formula : C25H22O9
  • Molecular Weight : 466.44 g/mol
  • CAS Number : 121-98-2
  • InChIKey : UPUMEOADMGAXTK-UHFFFAOYSA-N

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzoic acid derivatives. In particular, compounds with methoxy and phenylmethoxy groups have shown promising activity against various bacterial strains. For instance:

  • Antibacterial Activity : The compound exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) reported at 8 μM for certain derivatives .

Antiproliferative Activity

Research has demonstrated that benzoic acid derivatives can inhibit the proliferation of cancer cells. The following findings summarize the antiproliferative effects:

  • Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer).
  • IC50 Values : Specific derivatives showed IC50 values ranging from 1.2 to 5.3 µM, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
Compound 1MCF-71.2
Compound 2HCT1163.7
Compound 3HEK2935.3

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been assessed using various assays. These compounds demonstrated significant free radical scavenging activity:

  • Assays Used : DPPH and ABTS assays showed that some derivatives outperformed standard antioxidants like BHT in terms of reducing oxidative stress .

Enzyme Inhibition Studies

Benzoic acid derivatives have also been investigated for their ability to inhibit specific enzymes involved in various biological processes:

  • Proteasome Activity : Some studies indicate that these compounds can enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis .
  • Tyrosinase Inhibition : Compounds have shown potential in inhibiting tyrosinase activity, which is relevant in skin pigmentation disorders .

Case Studies and Research Findings

  • Study on Protein Degradation Systems : A study highlighted that certain benzoic acid derivatives significantly promote the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human foreskin fibroblasts .
  • Synthesis and Biological Evaluation : Another research effort focused on synthesizing new derivatives of benzoic acid and evaluating their biological activities, confirming that modifications to the benzoic acid structure can enhance both antimicrobial and antiproliferative properties .

Q & A

Q. What synthetic strategies are recommended for preparing Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester?

A stepwise approach is typically employed:

Protection of hydroxyl groups : Introduce methoxy and benzyloxy groups via nucleophilic substitution or Mitsunobu reactions. Benzyl bromide or iodomethane, with a base (e.g., K₂CO₃), in anhydrous DMF or THF under nitrogen .

Esterification : React the protected benzoic acid derivative with methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, use coupling agents like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with triethylamine (TEA) in dichloromethane to form the methyl ester .

Deprotection (if required) : Selective removal of benzyl groups can be achieved via hydrogenolysis (H₂/Pd-C) .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Characterize substituent patterns (e.g., methoxy at δ ~3.8 ppm, benzyloxy aromatic protons at δ ~7.3–7.5 ppm). Use deuterated solvents (DMSO-d₆ or CDCl₃) and assign peaks via 2D NMR (COSY, HSQC) .
    • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF. Look for [M+H]⁺ or [M+Na]⁺ adducts .
  • Chromatography : HPLC or GC-MS with a polar column (e.g., C18) to assess purity. Retention indices of similar benzoic esters range from 0.62–1.81 (hexane/EtOH systems) .

Advanced Research Questions

Q. What role do the methoxy and benzyloxy groups play in modulating reactivity?

  • Steric and Electronic Effects :
    • Methoxy groups : Electron-donating, directing electrophilic substitution to para/ortho positions. Stabilize intermediates via resonance .
    • Benzyloxy groups : Bulky, protecting hydroxyl groups during synthesis. Can be selectively cleaved without affecting methoxy groups .
  • Stability : Benzyl ethers are stable under basic/acidic conditions but sensitive to hydrogenolysis. Methoxy groups are inert under most conditions .

Q. How does the compound’s stability under varying conditions influence experimental design?

  • Thermal Stability : Decomposition above 200°C (hypothesized from related esters in ). Use low-temperature reactions (<100°C) for prolonged stability.
  • Moisture Sensitivity : Hydrolysis of esters can occur in aqueous acidic/basic media. Store in anhydrous conditions (desiccator, molecular sieves) .
  • Light Sensitivity : Aromatic esters may degrade under UV light. Use amber glassware and inert atmospheres .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • NMR Complexity : Overlapping aromatic signals due to multiple substituents. Use high-field NMR (≥400 MHz) and 2D techniques (NOESY for spatial proximity) .
  • Isomer Differentiation : Regioisomers (e.g., 3,4 vs. 3,5 substitution) are distinguished via NOE correlations or X-ray crystallography .
  • Mass Fragmentation : Fragmentation patterns in MS/MS help confirm substitution patterns. Compare with computational simulations (e.g., CFM-ID) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Key Variables :
    • Reagent Purity : Anhydrous solvents and fresh coupling agents (e.g., BOP-Cl) improve yields .
    • Temperature Control : Overheating during esterification can lead to side reactions (e.g., transesterification) .
    • Workup Protocols : Incomplete removal of protecting groups (e.g., benzyl) may skew purity assessments. Validate via TLC and column chromatography .

Methodological Recommendations

  • Handling and Storage : Use PPE (gloves, goggles) and store in sealed containers at 2–8°C under nitrogen .
  • Reaction Optimization : Screen bases (e.g., TEA vs. DBU) and solvents (DMF vs. THF) to enhance regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester
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Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

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